molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2517672
CAS RN: 1421463-95-7
M. Wt: 338.38
InChI Key: VQOZGRDAWGRARZ-UHFFFAOYSA-N
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Description

The compound "N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of the benzo[d][1,3]dioxole moiety may also contribute to the compound's biological activity due to its electron-rich nature.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of benzamide groups with thiazole scaffolds. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and S=O interaction was investigated . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding and π-π interactions, which contribute to their stability and biological activity. For instance, the crystal structure of a related pyrazole derivative revealed intermolecular hydrogen bonds and π-π stacking interactions . These structural features are likely to be present in "N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide" as well, influencing its biological properties.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including tranamidation in the presence of PdCl2, as demonstrated by the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The reactivity of the thiazole ring and the amide group in the compound could allow for further chemical modifications, potentially enhancing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the thermal decomposition of certain benzothiazine carboxamides has been studied, providing insights into their stability . The compound's solubility in organic solvents and water would be an important factor in its application as a pharmaceutical agent.

Scientific Research Applications

Synthetic Approaches and Biological Applications

The scientific interest in N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide and related compounds stems from their broad spectrum of biological and pharmacological activities. Research has extensively explored synthetic methodologies and potential therapeutic applications of these compounds.

Synthetic Utilities : The development of efficient synthetic routes for benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines showcases the versatility of similar structural frameworks. This research underlines the significance of these compounds in medicinal chemistry, particularly in creating bioactive molecules with potential therapeutic applications (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. This work highlights the therapeutic potential of these compounds in managing oxidative stress and inflammation, which are key factors in numerous diseases (Raut et al., 2020).

Benzothiazole Derivatives in Drug Development : The benzothiazole nucleus plays a crucial role in the structural basis of various biologically active compounds. Its incorporation into drug designs has led to molecules with antimicrobial, analgesic, anti-inflammatory, and antitumor activities. This underlines the importance of benzothiazole and its derivatives in the search for new therapeutic agents (Sumit et al., 2020).

Central Nervous System (CNS) Acting Drugs : The exploration of functional chemical groups that could lead to novel CNS acting drugs is critical given the rising prevalence of CNS disorders. Compounds with structures similar to N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide, involving heterocycles with nitrogen, sulfur, and oxygen, show promise in penetrating the CNS and offering new avenues for treating neurological disorders (Saganuwan, 2017).

Repurposed Drug Applications : Research into drugs like Nitazoxanide demonstrates the potential for repurposing existing compounds for new therapeutic applications, including infectious diseases. This approach can offer insights into the versatility of compounds with similar structures for diverse medical applications (Bharti et al., 2021).

properties

IUPAC Name

N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZGRDAWGRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

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